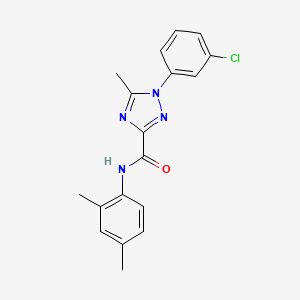![molecular formula C20H26N2O4S B13370171 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13370171.png)
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of sulfonylureas and is characterized by the presence of both ethoxy and methoxy functional groups attached to a piperazine ring.
Métodos De Preparación
The synthesis of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base, followed by cyclization with piperazine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Research has explored its potential therapeutic applications, including its role as a modulator of ion channels and receptors, which could be relevant in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as potassium channels. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects. This modulation of ion channels is crucial in understanding its potential therapeutic applications, particularly in the context of neurological disorders.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine stands out due to its unique combination of functional groups and its specific mechanism of action. Similar compounds include:
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: Shares a similar sulfonyl group but differs in the piperidine ring structure.
2-Propanone, 1-(4-methoxyphenyl): Contains a methoxyphenyl group but lacks the sulfonyl and piperazine components.
Propiedades
Fórmula molecular |
C20H26N2O4S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-(4-ethoxy-3-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-4-26-19-10-9-17(15-16(19)2)27(23,24)22-13-11-21(12-14-22)18-7-5-6-8-20(18)25-3/h5-10,15H,4,11-14H2,1-3H3 |
Clave InChI |
QPASSRDQPBAAPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-4-methylpiperazine](/img/structure/B13370091.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13370092.png)
![6-(3,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370097.png)
![6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370114.png)
![3-methoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B13370128.png)
![N-(quinolin-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13370135.png)

![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B13370147.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370150.png)
![4-methoxy-N~2~,N~2~,N~4~',N~4~'-tetramethyl[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13370152.png)
![N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide](/img/structure/B13370160.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13370174.png)
![Methyl 2-(1-pyrrolidinyl)thieno[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B13370178.png)
